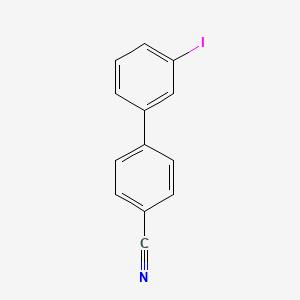

3'-Iodobiphenyl-4-carbonitrile

Description

Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Research

Biphenyl derivatives are a cornerstone of modern organic chemistry, valued for their rigid yet conformationally flexible backbone. This structural motif is present in a vast array of important molecules, from pharmaceuticals to advanced materials. nih.govrsc.org In medicinal chemistry, the biphenyl unit is a recognized "privileged scaffold," appearing in numerous drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and antihypertensive agents. nih.goviucr.org

Beyond medicine, these compounds are crucial in materials science. For instance, cyanobiphenyls are famous for their use as liquid crystals in display technologies (LCDs). rsc.org Their ability to self-organize into ordered phases that respond to electric fields is a direct result of their rod-like shape and polarity, features inherent to the biphenyl structure. ontosight.ailibretexts.org Furthermore, their conjugated system makes them ideal building blocks for organic light-emitting diodes (OLEDs) and organic semiconductors. rsc.org As versatile intermediates, functionalized biphenyls are indispensable in organic synthesis, enabling the construction of complex molecular architectures. iucr.org

Unique Structural Features and Synthetic Utility of 3'-Iodobiphenyl-4-carbonitrile

This compound is a distinct molecule whose utility is defined by the specific placement of its functional groups on the biphenyl framework. The structure consists of two phenyl rings linked by a single carbon-carbon bond. One ring is substituted at the 4-position with a nitrile group (–C≡N), while the other features an iodine atom (–I) at the 3'-position.

The true synthetic power of this compound lies in its role as a versatile building block. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in a variety of cross-coupling reactions. This is particularly true for the Nobel Prize-winning Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to form new carbon-carbon bonds. mdpi.comlibretexts.orgscirp.org By reacting this compound with various organoboron reagents (like boronic acids or esters), chemists can readily attach a wide range of other molecular fragments at the 3'-position, leading to the creation of larger, more complex structures. rsc.org The high efficiency of Suzuki reactions involving aryl iodides makes this compound a highly valuable intermediate for targeted synthesis.

The most common synthetic route to produce substituted biphenyls like the title compound is the Suzuki-Miyaura coupling. A plausible synthesis for this compound would involve the palladium-catalyzed reaction between (4-cyanophenyl)boronic acid and an iodinated benzene (B151609) derivative such as 1,3-diiodobenzene or 1-bromo-3-iodobenzene .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈IN | PubChem nih.gov |

| Molecular Weight | 305.12 g/mol | PubChem nih.gov |

| XLogP3 | 4.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

Historical Context of Biphenyl Chemistry Relevant to the Compound

The study of biphenyls dates back to the 19th century, with early discoveries stemming from the analysis of coal tar. accelachem.com For much of the 20th century, the most prominent, and later infamous, application of biphenyl chemistry was the production of polychlorinated biphenyls (PCBs). First commercially produced in 1929, PCBs were valued for their extreme chemical stability and heat resistance, leading to their widespread use as coolants and insulating fluids in electrical equipment. accelachem.com However, this same stability led to their persistence in the environment, and their production was banned due to their toxicity.

The modern era of biphenyl chemistry, which allows for the precise and controlled synthesis of specific isomers like this compound, was revolutionized by the development of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, was a monumental breakthrough. chemicalbook.com This method provided a powerful and versatile tool for creating carbon-carbon bonds between aryl halides and organoboron compounds with high functional group tolerance and excellent yields. researchgate.net The invention of such methods transformed biphenyls from bulk chemicals into exquisitely tailored components for high-value applications in medicine and materials science, making the existence and utility of a specific compound like this compound possible.

Table 2: Comparative Properties of Halogenated Biphenyls (using Biphenyl-3-carboxylic Acids as an example) Data for a related series of compounds is used to illustrate the general properties conferred by the halogen substituent.

| Property | 4'-Iodo- | 4'-Bromo- | 4'-Chloro- |

|---|---|---|---|

| C–X bond length (Å) | 2.10 | 1.90 | 1.79 |

| Melting point (°C) | 184 | 192 | 198 |

| Aqueous solubility (mg/mL) | 0.12 | 0.18 | 0.25 |

| Suzuki coupling yield (%) | 85 | 72 | 58 |

Source: Adapted from research findings on 4'-halogenated biphenyl-3-carboxylic acids.

Table 3: Crystal Structure Data of Related Iodobiphenyl Derivatives Crystal structure data for the exact title compound is not readily available. Data from closely related molecules are presented to give insight into the likely molecular geometry and packing.

| Compound | 3'-Iodobiphenyl-4-carboxylic acid | 4'-Iodobiphenyl-4-carbonitrile |

|---|---|---|

| Formula | C₁₃H₉IO₂ | C₁₃H₈IN |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | P2₁/c |

| a (Å) | 8.61 | 9.854 |

| b (Å) | 15.92 | 14.869 |

| c (Å) | 4.36 | 17.103 |

| β (°) | 108.82 | 115.44 |

| Volume (ų) | 564.7 | 2262.9 |

Structure

3D Structure

Properties

Molecular Formula |

C13H8IN |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

4-(3-iodophenyl)benzonitrile |

InChI |

InChI=1S/C13H8IN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H |

InChI Key |

XUYRTNPBNJVKAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Iodobiphenyl 4 Carbonitrile

Reactions Involving the Iodine Atom

The carbon-iodine (C-I) bond in 3'-Iodobiphenyl-4-carbonitrile is the primary site for transformations involving the formation of new carbon-carbon and carbon-heteroatom bonds. The iodine atom, being a good leaving group, facilitates a variety of reactions, particularly those catalyzed by transition metals.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, with aryl iodides serving as excellent electrophilic partners. icmpp.ronih.gov this compound is an ideal substrate for these reactions due to the reactive C-I bond.

C-C Bond Formation: The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a widely used method for C-C bond formation. ustc.edu.cn In a typical reaction, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base to form a terphenyl derivative or a stilbene (B7821643) analog, respectively. Similarly, the Stille coupling utilizes organotin reagents, and the Negishi coupling employs organozinc reagents to achieve similar transformations. nih.gov The Heck reaction allows for the coupling of the aryl iodide with an alkene to create a new substituted alkene. ustc.edu.cn

C-N and C-O Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. ustc.edu.cn This reaction would allow for the introduction of primary or secondary amine functionalities at the 3'-position of the biphenyl (B1667301) system. The analogous Buchwald-Hartwig ether synthesis enables the formation of C-O bonds by coupling the aryl iodide with an alcohol or phenol.

| Coupling Reaction | Nucleophilic Partner | Catalyst System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | Terphenyls, etc. |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | Terphenyls, etc. |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-C | Terphenyls, etc. |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C | Substituted Biphenyl-Stilbenes |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | C-N | Aryl Amines |

| Buchwald-Hartwig Ether Synthesis | ROH | Pd(OAc)₂, Ligand, Base | C-O | Diaryl Ethers |

Nucleophilic Substitution at the Iodinated Position

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl iodides like this compound is generally difficult due to the electron-rich nature of the aromatic ring. However, substitution can be achieved under specific conditions. One approach involves the formation of diaryliodonium salts. nih.govacs.org These salts, prepared from the iodoarene, feature a hypervalent iodine atom that significantly activates the aryl group toward nucleophilic attack. nih.govacs.org The reaction between a diaryliodonium salt and a nucleophile proceeds under transition-metal-free conditions to form an aryl-nucleophile bond. acs.org

Radical Reactions and Iodoarene Activation Strategies

The C-I bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This reactivity is exploited in various iodoarene activation strategies that offer alternatives to transition metal catalysis. nih.govacs.org These methods can be initiated by light (photocatalysis), electricity (electrochemistry), or chemical reagents. nih.govnih.govresearchgate.net

Activation strategies for aryl iodides can be classified as:

Hypervalent iodoarene activation: Involves converting the iodine to a higher oxidation state. nih.govacs.orgnih.gov

Photoinduced aryl–I bond dissociation: Uses light, sometimes with a photocatalyst, to cleave the C-I bond. nih.govacs.orgnih.gov

Electrochemical activation: Employs direct or indirect electrolysis to activate the aryl iodide. nih.govacs.orgnih.gov

Once the 3'-(4-cyanobiphenyl) radical is formed, it can be trapped by various reagents, leading to the formation of C-C and C-heteroatom bonds. nih.govacs.org For instance, radical-based methods are being explored for C-N bond formation. manchester.ac.uk The Barton decarboxylation is an example of a radical reaction that highlights the utility of radical intermediates in synthesis. libretexts.org

Oxidative Transformations of the Iodine Moiety

The iodine atom in this compound can be oxidized to a hypervalent state, such as I(III) or I(V). This transformation dramatically changes the reactivity of the molecule. Hypervalent iodine reagents are known for their role as oxidants and for mediating a variety of chemical transformations. researchgate.net For example, converting the iodo-group into an iodonium (B1229267) salt (an I(III) species) makes the aryl group highly susceptible to nucleophilic attack, as mentioned previously. nih.govacs.org Furthermore, hypervalent iodine compounds can mediate the formation of new C-C, C-N, and C-O bonds under metal-free conditions. researchgate.net

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. pressbooks.pubucalgary.ca This allows it to undergo nucleophilic additions, leading to a variety of functional groups.

Nucleophilic Additions to the Nitrile Functionality (e.g., Hydrolysis, Reduction, Amination)

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. pressbooks.publibretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., HCl, H₂SO₄). chemguide.co.ukmasterorganicchemistry.com The reaction proceeds via protonation of the nitrogen, which increases the electrophilicity of the carbon, followed by the nucleophilic attack of water. libretexts.orglibretexts.orgyoutube.com An amide is formed as an intermediate, which is then further hydrolyzed to the carboxylic acid. pressbooks.publibretexts.org

Base-catalyzed hydrolysis: The nitrile is heated with an aqueous base (e.g., NaOH). The strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. pressbooks.publibretexts.org The initial product is a carboxylate salt, which upon acidification yields the carboxylic acid. chemguide.co.uk Under milder basic conditions, the reaction can sometimes be stopped at the amide stage. youtube.com

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines. libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the nitrile carbon. libretexts.org

Catalytic Hydrogenation: Nitriles can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel. libretexts.org

Other Reducing Agents: Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce nitriles to aldehydes, although this requires careful control of reaction conditions. libretexts.org Other reagents like borane (B79455) complexes (e.g., BH₃-THF) are also effective for reducing nitriles to amines. researchgate.net

| Reagent/Catalyst | Product | Functional Group Transformation |

| H₃O⁺, heat | Carboxylic Acid | -CN → -COOH |

| NaOH, H₂O, heat; then H₃O⁺ | Carboxylic Acid | -CN → -COOH |

| 1. LiAlH₄; 2. H₂O | Primary Amine | -CN → -CH₂NH₂ |

| H₂, Pd/C catalyst | Primary Amine | -CN → -CH₂NH₂ |

| 1. DIBAL-H; 2. H₂O | Aldehyde | -CN → -CHO |

Amination: The most direct form of amination involving the nitrile group is its reduction to a primary amine, as described above. This transformation effectively adds an aminomethyl group (-CH₂NH₂) to the biphenyl scaffold.

Cycloaddition Reactions Involving the Nitrile

The nitrile group of this compound is a versatile functional group that can participate in various cycloaddition reactions. One of the most significant of these is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is of considerable interest in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and other favorable physicochemical properties. beilstein-journals.orgnih.gov The most common method for this synthesis involves the reaction of the nitrile with an azide (B81097), often catalyzed by a Lewis acid. researchgate.net

The general mechanism for the formation of a 5-substituted-1H-tetrazole from a nitrile involves the 1,3-dipolar cycloaddition of an azide ion. nih.gov For this compound, this would result in the formation of 5-(3'-iodobiphenyl-4-yl)-1H-tetrazole. The reaction is typically carried out using sodium azide in the presence of a proton source or a Lewis acid, such as zinc chloride or ammonium (B1175870) chloride, to activate the nitrile group.

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 5-(3'-Iodobiphenyl-4-yl)-1H-tetrazole | [3+2] Cycloaddition |

This table illustrates the transformation of the nitrile group into a tetrazole ring through a cycloaddition reaction.

Beyond tetrazole synthesis, nitrile oxides, which can be generated in situ, undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to produce 2-isoxazolines and isoxazoles, respectively. nih.govmdpi.comnih.gov While specific examples involving this compound are not prevalent in the literature, the reactivity of the nitrile group suggests its potential to be converted into a nitrile oxide and subsequently used in such cycloadditions to create more complex heterocyclic systems.

Derivatization of the Nitrile for Advanced Applications

The cyano group of this compound is a key functional handle for a variety of chemical transformations, allowing for its conversion into other important functional groups. These derivatizations are crucial for developing advanced applications of the core biphenyl structure. The nitrile group can be readily converted into amides, amines, and carboxylic acids, which are fundamental building blocks in organic synthesis and materials science. researchgate.net

One of the most common derivatizations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions. The resulting 3'-iodobiphenyl-4-carboxylic acid can then be used in a wide range of applications, including the synthesis of polymers, pharmaceuticals, and liquid crystals.

Another important transformation is the reduction of the nitrile to a primary amine. This is typically accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting aminomethyl group can serve as a key linkage point for further functionalization.

| Functional Group | Reagents and Conditions | Product |

| Carboxylic Acid | H₂SO₄ (aq), heat; or NaOH (aq), heat | 3'-Iodobiphenyl-4-carboxylic acid |

| Primary Amine | 1. LiAlH₄ in THF; 2. H₂O | (3'-Iodobiphenyl-4-yl)methanamine |

| Amidoxime | Hydroxylamine (B1172632), base | N'-hydroxy-3'-iodobiphenyl-4-carboximidamide |

This interactive table summarizes key derivatization reactions of the nitrile group in this compound.

Furthermore, the reaction of the nitrile with hydroxylamine leads to the formation of an amidoxime. This functional group is a versatile intermediate that can be further cyclized to form various heterocycles, such as oxadiazoles, which are of interest in medicinal chemistry. The ability to derivatize the nitrile group significantly expands the synthetic utility of this compound, making it a valuable precursor for a diverse range of more complex molecules. researchgate.net

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl system of this compound is subject to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on one of the aromatic rings. wikipedia.org The position of substitution is directed by the electronic effects of the existing substituents: the iodo group on one ring and the cyano group on the other.

The iodo group is a deactivating substituent due to its electron-withdrawing inductive effect, yet it is an ortho-, para-director because of the electron-donating resonance effect of its lone pairs. The cyano group, on the other hand, is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

Therefore, in an electrophilic aromatic substitution reaction, the position of attack will depend on the reaction conditions and the nature of the electrophile. The ring containing the iodo group is more activated towards electrophilic attack than the ring bearing the cyano group. Consequently, substitution is more likely to occur on the iodinated ring. The directing effects of the iodo group would favor substitution at the ortho and para positions relative to the iodine atom.

| Ring | Substituent | Electronic Effect | Directing Effect | Predicted Position of Substitution |

| Ring A | 3'-Iodo | Deactivating, Ortho-, Para-directing | Ortho, Para | 2', 4', 6' |

| Ring B | 4-Cyano | Strongly Deactivating, Meta-directing | Meta | 3, 5 |

This table outlines the directing effects of the substituents on the biphenyl rings in this compound during electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For instance, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield primarily products where the nitro group is introduced at the positions ortho or para to the iodine atom. lecturio.com

Atropisomerism and Axial Chirality in Biphenyl Derivatives

Biphenyl derivatives can exhibit a form of stereoisomerism known as atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. wikipedia.org This restricted rotation leads to the existence of stable, isolable rotational isomers (atropisomers) that are non-superimposable mirror images of each other, a phenomenon known as axial chirality. wikipedia.orgscribd.com

For atropisomerism to occur, the rotation around the biphenyl bond must be sufficiently hindered, which typically requires the presence of bulky substituents in the ortho positions of both rings. slideshare.net In the case of this compound, the substituents are not in the ortho positions (2, 2', 6, 6'), and therefore, this specific molecule is not expected to exhibit stable atropisomers at room temperature. The energy barrier to rotation around the C-C single bond is not high enough to prevent interconversion of the conformers. wikipedia.org

However, derivatives of this compound that have bulky groups introduced at the ortho positions could potentially exhibit atropisomerism. For example, if substituents were introduced at the 2, 2', 6, or 6' positions, steric hindrance could become significant enough to restrict rotation and allow for the isolation of enantiomeric atropisomers.

| Condition for Atropisomerism | Presence in this compound |

| Restricted rotation about the aryl-aryl single bond | No |

| Bulky substituents in ortho-positions | No |

| Existence of stable, isolable rotational isomers | No |

This table summarizes the conditions required for atropisomerism and their applicability to this compound.

The study of atropisomerism is significant in the field of asymmetric synthesis, where chiral biphenyl derivatives are often used as ligands for transition metal catalysts. wikipedia.org While this compound itself is not atropisomeric, it serves as a scaffold that could be modified to create axially chiral molecules with potential applications in catalysis and materials science.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Iodobiphenyl 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific, publicly available experimental spectra for 3'-Iodobiphenyl-4-carbonitrile are not readily found, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous substituted biphenyl (B1667301) compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The molecule has eight aromatic protons, each in a unique chemical environment due to the substitution pattern, which would theoretically lead to eight distinct signals. However, overlapping signals and complex spin-spin coupling would likely result in a series of multiplets.

The protons on the nitrile-bearing ring (H-2, H-3, H-5, H-6) would appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitrile group (H-2, H-6) would be deshielded and resonate at a lower field (higher ppm) compared to the protons meta to the nitrile group (H-3, H-5).

The protons on the iodine-bearing ring (H-2', H-4', H-5', H-6') would exhibit more complex splitting. H-2' is expected to be a singlet or a narrow triplet due to small couplings to H-4' and H-6'. H-4' and H-6' would likely appear as multiplets due to coupling with each other and adjacent protons. The iodine atom's influence on the chemical shifts is primarily through its inductive effect and anisotropy.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display 12 distinct signals for the 12 unique carbon atoms in the biphenyl framework, plus one signal for the nitrile carbon.

The carbon atom attached to the iodine (C-3') would be significantly shielded, appearing at a much higher field (lower ppm, estimated around 95-100 ppm) due to the "heavy atom effect." The carbon of the nitrile group (C≡N) is expected to resonate in the 118-120 ppm range. The quaternary carbon of the nitrile-bearing ring (C-4) would be deshielded, while the carbon directly bonded to the nitrile group (ipso-carbon, C-4) would have its signal appear around 110-115 ppm. The two carbons joining the phenyl rings (C-1 and C-1') are also quaternary and would appear in the aromatic region, typically between 135-145 ppm. The remaining aromatic carbons would produce signals within the standard range of 125-140 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2, H-6 | 7.7 - 7.9 (d) | C-2, C-6: 127 - 129 |

| H-3, H-5 | 7.6 - 7.8 (d) | C-3, C-5: 132 - 134 |

| H-2' | 7.9 - 8.1 (t) | C-2': 130 - 132 |

| H-4' | 7.6 - 7.8 (ddd) | C-4': 138 - 140 |

| H-5' | 7.2 - 7.4 (t) | C-5': 128 - 130 |

| H-6' | 7.7 - 7.9 (dd) | C-6': 136 - 138 |

| - | - | C-1: 144 - 146 |

| - | - | C-1': 140 - 142 |

| - | - | C-3': 95 - 100 |

| - | - | C-4: 111 - 113 |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. d=doublet, t=triplet, ddd=doublet of doublet of doublets, dd=doublet of doublets.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between adjacent protons on each aromatic ring, helping to trace the connectivity within the spin systems of both the 4-cyanophenyl and 3-iodophenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the direct assignment of each protonated aromatic carbon by linking its known proton chemical shift to its carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the linkage between the two phenyl rings. For example, correlations would be expected between the protons on one ring (e.g., H-2', H-6') and the quaternary carbon of the other ring (C-1), and vice-versa.

Solid-State NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra in the solid state. These spectra can reveal information about molecular packing, polymorphism (the existence of different crystal forms), and the torsional angle between the two phenyl rings, which is often different in the solid state compared to in solution.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

C≡N Stretch: The most prominent and diagnostically important peak would be the stretching vibration of the nitrile group (C≡N). This absorption is typically strong and sharp, expected in the region of 2220-2240 cm⁻¹. researchgate.net

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are characteristic of the C-H stretching vibrations of the aromatic rings.

Aromatic C=C Stretch: The spectrum would show several medium to sharp absorptions in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching vibrations within the aromatic rings.

C-I Stretch: The stretching vibration of the carbon-iodine bond is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. This peak is often weak and can be difficult to assign definitively.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 680-900 cm⁻¹ region. The specific pattern of these bands can provide information about the substitution pattern of the aromatic rings.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| In-plane C-H Bending | 1000 - 1300 | Medium |

| Out-of-plane C-H Bending | 680 - 900 | Strong |

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Symmetric Ring Breathing: A strong, sharp peak corresponding to the symmetric "breathing" mode of the aromatic rings is expected, often appearing near 1000 cm⁻¹.

Inter-ring C-C Stretch: The stretching vibration of the single bond connecting the two phenyl rings is a characteristic feature in the Raman spectra of biphenyls, typically observed around 1280-1300 cm⁻¹. acs.orgstanford.edu

Nitrile (C≡N) Stretch: The nitrile stretch is also Raman active and would appear in the same region as in the IR spectrum (2220-2240 cm⁻¹), often with strong intensity due to the polarizability of the triple bond.

Aromatic Ring Vibrations: The symmetric stretching of the substituted benzene rings would give rise to a strong signal around 1600 cm⁻¹. stanford.edu

The combination of these advanced spectroscopic techniques provides a powerful and comprehensive framework for the complete structural elucidation and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound and for assessing its purity. Unlike low-resolution mass spectrometry, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm).

This high precision allows for the determination of the elemental composition of the parent molecule and its fragments. For this compound (C₁₃H₈IN), the theoretical exact mass can be calculated with high precision. HRMS analysis would yield an experimental mass value that closely matches this theoretical value, thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Furthermore, the high resolving power of HRMS is crucial for purity assessment. It can detect and identify the molecular formulas of even minor impurities that may be present in the sample, which is critical for applications in materials science and pharmaceutical development where high purity is paramount. The technique is sensitive enough to reveal the presence of by-products from the synthesis, such as compounds lacking the iodine or nitrile groups, or those with different substitution patterns.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ Ion of this compound (C₁₃H₉IN⁺)

| m/z (Da) | Relative Abundance (%) |

| 305.9830 | 100.00 |

| 306.9864 | 14.18 |

| 307.9898 | 1.00 |

This table represents a theoretical calculation and serves as a reference for expected HRMS data.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques to probe the electronic properties of this compound. These methods provide information about the electronic transitions within the molecule upon absorption and emission of light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The biphenyl core of this compound, with its extended π-conjugation, is expected to exhibit strong absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the electronic structure of the molecule. The presence of the electron-withdrawing cyano group and the iodine atom can influence the energy of the π-π* transitions within the biphenyl system.

Fluorescence spectroscopy provides complementary information about the excited state of the molecule. After absorbing light, the molecule can relax to the ground state by emitting a photon. The wavelength of the emitted light is typically longer than the absorbed light (a phenomenon known as the Stokes shift). The fluorescence quantum yield, which is the ratio of emitted to absorbed photons, is a measure of the efficiency of the fluorescence process. The electronic properties of this compound, influenced by the iodo and cyano substituents, will dictate its fluorescence behavior, including the emission wavelength and intensity.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain precise information about its molecular geometry, conformation, and how the molecules pack together in the crystal lattice. Although a crystal structure for this compound is not publicly available, the crystal structure of the closely related compound, 3'-Iodobiphenyl-4-carboxylic acid, provides valuable insights into the expected structural features.

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing.

While this compound lacks classical hydrogen bond donors, weak C-H···N hydrogen bonds involving the nitrile nitrogen atom and aromatic C-H groups are possible. A more prominent and structurally directing interaction is expected to be halogen bonding. The iodine atom, with its electropositive region (σ-hole), can act as a halogen bond donor, interacting with the electron-rich nitrogen atom of the nitrile group of an adjacent molecule (I···N halogen bond). This type of interaction is a powerful tool in crystal engineering for the design of supramolecular architectures.

Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. Of particular interest in biphenyl systems is the interplanar angle (or dihedral angle) between the two phenyl rings. This angle is a result of the balance between the steric hindrance of the ortho-hydrogens and the electronic effects that favor a more planar conformation to maximize π-conjugation.

In the solid state, the conformation of biphenyl derivatives can be influenced by crystal packing forces. For 3'-Iodobiphenyl-4-carboxylic acid, the interplanar angle is a key parameter determined from the crystal structure. Halogen substitution in the 2 and 2' positions of biphenyl has been shown to produce interplanar angles of approximately 50°. The study of derivatives with a halogen in the 3' position, such as 3'-Iodobiphenyl-4-carboxylic acid, was undertaken to further understand these conformational effects. It is expected that this compound would also adopt a non-planar conformation in the solid state.

Table 2: Expected Crystallographic Parameters for this compound (based on analogous compounds)

| Parameter | Expected Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Interplanar Angle (°) | 30 - 50 |

| Key Intermolecular Interactions | I···N Halogen Bonding, π-π Stacking, C-H···N Hydrogen Bonding |

This table provides expected values based on the analysis of structurally similar compounds and serves as a predictive guide.

Theoretical and Computational Chemistry Investigations of 3 Iodobiphenyl 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of organic molecules. nih.gov For 3'-Iodobiphenyl-4-carbonitrile, DFT calculations, commonly using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its fundamental electronic and spectroscopic properties. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy and spatial distribution of these orbitals dictate the molecule's behavior in chemical reactions.

For this compound, the HOMO is expected to be distributed primarily across the biphenyl (B1667301) ring system, which is rich in π-electrons. The LUMO, conversely, would likely be concentrated on the electron-withdrawing nitrile group (-C≡N) and the adjacent phenyl ring. The iodine atom can also influence the electronic structure through its polarizability and potential for halogen bonding.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov Computational calculations would provide precise energy values for these orbitals, allowing for the quantification of the molecule's electronic properties.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table illustrates the type of data obtained from a DFT calculation. The values are representative examples.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicates chemical stability and reactivity |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. chemrxiv.orgchemrxiv.org The MEP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

For this compound, an MEP map would reveal several key features:

Negative Potential: A strong negative potential (red) would be expected around the nitrogen atom of the nitrile group due to its lone pair of electrons. The π-systems of the phenyl rings would also exhibit negative potential above and below the plane of the rings.

Positive Potential: Positive potential (blue) would likely be located on the hydrogen atoms of the biphenyl rings. A region of positive potential, known as a sigma-hole, might also be present on the outermost portion of the iodine atom, making it a potential halogen bond donor.

This analysis helps identify the most probable sites for electrophilic and nucleophilic attack, as well as regions involved in non-covalent interactions. chemrxiv.org

Computational methods can accurately predict various spectroscopic properties, which serves to validate the calculated structure and provides a means to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. faccts.deyoutube.com By calculating the chemical shifts for a reference compound like Tetramethylsilane (TMS) at the same level of theory, a predicted 1H and 13C NMR spectrum for this compound can be generated. youtube.com This allows for the assignment of each peak in an experimental spectrum to a specific atom in the molecule.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical Infrared (IR) spectrum. uit.nocyberleninka.ru These calculations identify the fundamental vibrational modes of the molecule, such as the characteristic C≡N stretch of the nitrile group, C-I stretching, C-H stretching of the aromatic rings, and the biphenyl ring deformations. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor for better agreement. scirp.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.commdpi.comnih.gov This calculation provides the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, primarily π → π* transitions within the aromatic system of this compound. The results help to understand the electronic structure and the nature of the orbitals involved in the absorption of light. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table shows representative data that would be generated from spectroscopic calculations. Values are examples.

| Spectroscopy | Parameter | Predicted Value | Functional Group/Transition |

| 13C NMR | Chemical Shift (δ) | ~118 ppm | Nitrile Carbon (-C≡N) |

| IR | Vibrational Frequency (ν) | ~2230 cm-1 | Nitrile Stretch (C≡N) |

| UV-Vis | Absorption Max (λmax) | ~280 nm | π → π* Transition |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movement of atoms by solving Newton's equations of motion, providing a trajectory that reveals conformational changes and intermolecular interactions. fraserlab.commdpi.com

For this compound, a key conformational variable is the dihedral angle between the two phenyl rings. MD simulations can explore the potential energy surface associated with the rotation around the central C-C bond, identifying the most stable (lowest energy) conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations of multiple this compound molecules in a simulation box can reveal how they interact with each other in a condensed phase. This is crucial for understanding bulk properties. The simulations could identify and quantify important intermolecular interactions, such as:

π-π stacking between the aromatic rings.

Dipole-dipole interactions involving the polar nitrile group.

Halogen bonding, where the electrophilic region (sigma-hole) on the iodine atom interacts with an electron-rich region of a neighboring molecule.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible experimentally. rsc.orgmdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. rsc.orgmdpi.com

For this compound, one could investigate various reactions, such as its synthesis via a Suzuki coupling or its participation in subsequent reactions like nucleophilic aromatic substitution. A computational study would involve:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any proposed intermediates.

Finding Transition States (TS): Locating the highest energy point along the lowest energy path connecting reactants and products. This is the bottleneck of the reaction, and its structure is critical.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

Such studies provide fundamental insights into why a reaction proceeds with a certain rate, yield, and selectivity, which is essential for optimizing synthetic procedures. pitt.edu

Applications of 3 Iodobiphenyl 4 Carbonitrile in Advanced Materials Science and Chemical Technologies

Precursors for Organic Electronic Materials

3'-Iodobiphenyl-4-carbonitrile is a versatile precursor in the synthesis of bespoke organic electronic materials. Its unique bifunctionality, featuring a reactive iodine atom and a polar nitrile group on a rigid biphenyl (B1667301) scaffold, allows for tailored molecular designs through established synthetic methodologies.

Organic Light-Emitting Diodes (OLEDs) Components

The biphenyl-4-carbonitrile framework is a common structural motif in materials developed for Organic Light-Emitting Diodes (OLEDs). The presence of the iodo-group at the 3'-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. researchgate.net These reactions are fundamental in the synthesis of the complex, conjugated molecules that form the emissive and charge-transport layers in OLED devices. researchgate.netnih.gov

The general synthetic utility of iodoarenes in concert with the electronic properties of the biphenyl nitrile moiety allows this compound to be a key intermediate in the production of:

Emissive Layer (EML) Materials: By coupling with various aromatic boronic acids or amines, highly conjugated molecules with specific emission wavelengths can be synthesized. nih.gov The photophysical properties of the final molecule can be fine-tuned by the choice of the coupling partner.

Host Materials: In phosphorescent OLEDs (PhOLEDs), the emissive dopant is dispersed in a host material. Derivatives of this compound can be synthesized to serve as host materials with high triplet energies, ensuring efficient energy transfer to the phosphorescent guest.

Charge Transport Materials: The biphenyl structure is a common component in both hole-transporting layers (HTLs) and electron-transporting layers (ETLs). ossila.com The iodo-group allows for the introduction of functional groups that can enhance charge mobility and ensure good energy level alignment within the device architecture. ossila.com

A general scheme for the utilization of this compound in OLED material synthesis is presented below:

| Reactant | Coupling Reaction | Product Class | Potential OLED Application |

| Arylboronic Acid | Suzuki-Miyaura | Extended π-conjugated systems | Emissive Layer, Host Material |

| Arylamine | Buchwald-Hartwig | Triarylamine derivatives | Hole Transport Layer |

| Heterocyclic Boronic Acid | Suzuki-Miyaura | Biphenyl-heterocycle conjugates | Electron Transport Layer |

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of solar energy conversion, this compound can be envisioned as a building block for components in both organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs).

In OPVs , the active layer consists of a blend of an electron donor and an electron acceptor material. The synthesis of novel donor and acceptor molecules is crucial for improving power conversion efficiencies. chemborun.com The reactive iodine on this compound can be used to construct more complex conjugated systems that can function as either donor or acceptor materials, depending on the nature of the coupled moieties.

In DSSCs , a photosensitizing dye is anchored to the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). nih.gov The dye absorbs light, leading to electron injection into the semiconductor's conduction band. The cyano group (-CN) of biphenyl carbonitriles can act as an effective anchoring group to the TiO₂ surface. anl.gov While carboxylic acids are more common anchors, the nitrile functionality provides an alternative attachment mechanism. anl.govnih.gov The 3'-iodo position allows for the extension of the dye's π-conjugated system through cross-coupling reactions, which can be used to tune the absorption spectrum of the dye to better match the solar spectrum. biointerfaceresearch.com Dyes with a D-π-A (donor-π bridge-acceptor) structure are common in DSSCs, and this compound can serve as a precursor to the π-bridge or acceptor portion of the molecule. researchgate.net

| Solar Cell Type | Potential Role of this compound Derivative | Key Functional Groups |

| OPV | Precursor for Donor or Acceptor Material | Extended π-conjugation via Suzuki/Buchwald-Hartwig coupling |

| DSSC | Precursor for Photosensitizing Dye | Cyano group as anchor; Iodo group for π-system extension |

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. wikipedia.orgmit.edu The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active channel. tcichemicals.com Biphenyl-containing molecules have been investigated as organic semiconductors. researchgate.net

This compound can serve as a starting material for the synthesis of advanced organic semiconductors for OFETs. The biphenyl core provides a rigid, planarizable structure that can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport. The iodo- and cyano- groups offer pathways for further functionalization to enhance molecular ordering and electronic properties. For instance, Suzuki coupling reactions can be employed to extend the conjugation length or to attach solubilizing alkyl chains, which can improve the processability of the material without significantly disrupting the solid-state packing. Ambipolar OFETs, capable of transporting both holes and electrons, can be developed by carefully designing the molecular structure to have appropriate HOMO and LUMO energy levels. kyushu-u.ac.jp

Components in Liquid Crystalline Materials

The 4-cyanobiphenyl (B145940) moiety is a classic mesogen, a fundamental component of molecules that exhibit liquid crystalline phases. sigmaaldrich.com The combination of a rigid biphenyl core and a polar cyano group leads to the formation of calamitic (rod-shaped) liquid crystals, most notably the nematic phase, which is utilized in liquid crystal displays (LCDs). ossila.com

While this compound itself may not be a liquid crystal, its structure is a precursor to a wide range of liquid crystalline materials. The introduction of an iodo-substituent on the biphenyl core can influence the material's physical properties in several ways:

Modification of Mesophase Behavior: The presence of a lateral substituent like iodine can disrupt the packing of the molecules, potentially lowering the melting point and altering the temperature range of the liquid crystalline phase. york.ac.uk

Synthetic Handle for Further Elaboration: The iodo-group serves as a reactive site for the attachment of various terminal groups (e.g., alkyl, alkoxy chains) via cross-coupling reactions. The nature and length of these terminal chains are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and its temperature range. tandfonline.com

The following table summarizes the key structural features of cyanobiphenyl-based liquid crystals and the role of the iodo-substituent:

| Structural Feature | Role in Liquid Crystallinity | Influence of 3'-Iodo Group |

| Biphenyl Core | Provides rigidity and rod-like shape | Modifies molecular packing |

| 4-Cyano Group | Contributes to dipole moment and intermolecular interactions | --- |

| Terminal Groups (Alkyl/Alkoxy) | Influences mesophase type and temperature range | Can be introduced via the iodo-group |

Building Blocks for Functional Polymers and Dendrimers

The reactivity of the iodo-group makes this compound a valuable monomer or core molecule for the synthesis of functional polymers and dendrimers.

Functional Polymers: Through polymerization reactions such as Suzuki polycondensation, where the iodo-group can react with a diboronic acid, polymers incorporating the biphenyl carbonitrile unit into the main chain can be synthesized. These polymers would be expected to have a high degree of rigidity and could exhibit interesting optical and electronic properties, making them suitable for applications in organic electronics or as high-performance engineering plastics.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov this compound can be used as a building block in the convergent synthesis of dendrons, which are then attached to a central core to form the final dendrimer. nih.gov For example, the iodo-group can be converted to a boronic ester, which can then undergo Suzuki coupling with a halogenated core molecule. Alternatively, it can be used in the divergent synthesis approach, where successive generations of branches are built outwards from a core molecule. mdpi.com The resulting dendrimers, featuring a high density of polar cyano groups at the periphery or within the dendritic structure, could find applications in drug delivery, catalysis, or as supramolecular hosts. sigmaaldrich.comorientjchem.org

Role in Supramolecular Chemistry and Self-Assembly

The this compound molecule possesses two key features that make it an interesting component for supramolecular chemistry and the design of self-assembling systems: the iodo-group and the cyano-group.

Halogen Bonding: The iodine atom can act as a halogen bond donor. nih.gov A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.govresearchgate.net The strength of the halogen bond increases with the polarizability of the halogen, making iodine an excellent halogen bond donor. nih.gov This directional and tunable interaction can be used to control the self-assembly of molecules in the solid state, leading to the formation of well-defined supramolecular architectures such as tapes, sheets, or three-dimensional networks. mdpi.comchemrxiv.org this compound can form halogen bonds with a variety of halogen bond acceptors, including the nitrogen atom of the cyano group on a neighboring molecule. This self-complementary interaction could lead to the formation of ordered supramolecular chains or networks. nih.gov

Dipole-Dipole Interactions and π-π Stacking: The polar cyano group can participate in dipole-dipole interactions, while the biphenyl system can engage in π-π stacking. These non-covalent forces, in conjunction with halogen bonding, can lead to complex and robust self-assembled structures. The interplay of these various interactions allows for the rational design of supramolecular materials with specific topologies and properties. cmu.educhemrxiv.orgmdpi.com

The following table summarizes the non-covalent interactions involving this compound and their potential role in supramolecular assembly:

| Interaction Type | Donor/Acceptor | Role in Self-Assembly |

| Halogen Bonding | Iodo group (donor) | Directional control of assembly |

| Dipole-Dipole | Cyano group (dipole) | Stabilization of assembled structures |

| π-π Stacking | Biphenyl system | Formation of columnar or layered structures |

Intermediate in the Synthesis of Complex Organic Molecules

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, primarily owing to the reactivity of its two key functional groups: the iodo group and the cyano group. The presence of the iodine atom on one of the phenyl rings allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Simultaneously, the nitrile group can be transformed into other functional groups, most notably a tetrazole ring, which is a common feature in many pharmaceutical compounds.

The strategic positioning of these functional groups makes this compound a key building block in the construction of intricate molecular architectures. The biphenyl scaffold itself is a prevalent structural motif in many biologically active compounds and advanced materials.

While the direct application of this compound in the synthesis of widely known commercial drugs is not extensively documented in publicly available research, its structural analogue, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, is a well-established precursor in the industrial synthesis of angiotensin II receptor blockers, a class of antihypertensive drugs collectively known as "sartans." These syntheses highlight the general strategy where the biphenyl core is functionalized and the cyano group is later converted to a tetrazole ring.

A closely related compound, 4'-Hydroxy-3'-iodobiphenyl-4-carbonitrile, has been identified as a major component of a byproduct in the synthesis of 4'-Hydroxy-3',5'-diiodo-[1,1'-biphenyl]-4-carbonitrile. This diiodo compound is a useful building block for the preparation of plasminogen activator inhibitor antagonists, indicating the utility of iodinated biphenyl structures in medicinal chemistry.

Analytical Methodologies for Research and Process Monitoring of 3 Iodobiphenyl 4 Carbonitrile

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatography is a cornerstone for the qualitative and semi-quantitative analysis of 3'-Iodobiphenyl-4-carbonitrile, allowing for the effective separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. Given the compound's aromatic structure, it possesses a strong chromophore, making it well-suited for UV detection. Reversed-phase HPLC is the most common modality, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

A typical analysis would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and water. This method allows for the separation of closely related impurities, and the peak area of this compound relative to the total peak area provides a measure of its purity.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15-18 minutes |

Gas Chromatography (GC)

For compounds that are thermally stable and sufficiently volatile, Gas Chromatography (GC) is an excellent high-resolution technique for purity assessment. This compound is amenable to GC analysis, typically employing a nonpolar or medium-polarity capillary column. GC coupled with a Flame Ionization Detector (FID) provides robust quantification, while GC-Mass Spectrometry (GC-MS) offers definitive identification of the main compound and any impurities based on their mass spectra and fragmentation patterns nih.govnih.gov. The analysis of related biphenyl (B1667301) compounds by GC is well-established researchgate.netresearchgate.netnist.gov.

Table 2: Typical GC-MS Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Oven Program | Start at 150 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Scan Range | 50-400 m/z |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, real-time monitoring of chemical reactions, such as the synthesis of this compound. It is a fast and cost-effective method to qualitatively track the consumption of starting materials and the formation of the product. The separation is based on polarity, with compounds moving up the plate at different rates.

For a typical analysis, a silica gel plate is used as the stationary phase. A spot of the reaction mixture is applied to the baseline. The plate is then developed in a chamber containing a suitable mobile phase, often a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate (B1210297). The separated spots are visualized under UV light, where the aromatic rings of the reactants and product will appear as dark spots. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system.

Table 3: Example TLC Rf Values for Reaction Monitoring

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |

|---|---|---|

| Starting Material (e.g., 3-Iodoaniline) | 80:20 | 0.55 |

| Starting Material (e.g., 4-Cyanophenylboronic acid) | 80:20 | 0.10 (baseline) |

| This compound (Product) | 80:20 | 0.40 |

Quantitative Analysis Methods

For the precise determination of purity and concentration, quantitative methods are required. These techniques provide absolute quantification rather than the relative purity information offered by standard chromatographic methods.

Quantitative ¹H NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method for determining the purity of a compound without the need for a specific reference standard of the analyte itself emerypharma.com. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that resonance acs.org.

To perform a qNMR analysis of this compound, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a stable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard must have at least one resonance that is well-resolved from all analyte signals. By comparing the integral of a specific, non-overlapping proton signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision nih.govox.ac.uk. Critical experimental parameters include ensuring a long relaxation delay (d1) to allow for complete proton relaxation between scans, which is essential for accurate integration ox.ac.uk.

The purity is calculated using the following formula acs.orgox.ac.uk:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Table 4: Example qNMR Purity Calculation

| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |

|---|---|---|

| Formula | C₁₃H₈IN | C₄H₄O₄ |

| Molecular Weight (MW) | 305.12 g/mol | 116.07 g/mol |

| Mass Weighed (m) | 25.5 mg | 10.2 mg |

| Purity (P) | To be determined | 99.9% |

| Protons for Integration (N) | 8 (aromatic region) | 2 (olefinic) |

| Integral Value (I) | 5.85 | 2.50 |

| Calculated Purity (P_analyte) | 97.8% |

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a pure organic sample wikipedia.orgeltra.com. This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured eltra.comazom.com.

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₃H₈IN). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence of the compound's purity and confirms its elemental composition acs.org.

Table 5: Elemental Analysis Data for Purity Confirmation

| Element | Theoretical % (for C₁₃H₈IN) | Experimental % (Example) | Difference |

|---|---|---|---|

| Carbon (C) | 51.17% | 51.05% | -0.12% |

| Hydrogen (H) | 2.64% | 2.68% | +0.04% |

| Nitrogen (N) | 4.59% | 4.55% | -0.04% |

Derivatization Strategies for Enhanced Analysis

Derivatization involves chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method researchgate.net. This is often done to improve chromatographic behavior or, more commonly, to enhance detector response and sensitivity sdiarticle4.comscienceopen.com.

For this compound, its native structure is already well-suited for standard UV and MS detection. However, in scenarios requiring ultra-trace level quantification, derivatization to introduce a highly fluorescent tag could be a viable strategy. Since the parent molecule is not fluorescent, a chemical modification would be necessary.

A potential, though non-routine, strategy would involve the chemical transformation of the nitrile group. For example, the nitrile could be hydrolyzed to a carboxylic acid. This resulting carboxylic acid could then be reacted with a fluorogenic derivatizing agent, such as a substituted coumarin or an anthryl-based reagent, to form a highly fluorescent ester. This derivative would allow for extremely sensitive detection using an HPLC system equipped with a fluorescence detector (FLD). This approach transforms a non-fluorescent analyte into one that can be detected at much lower concentrations osti.gov.

Future Perspectives and Emerging Research Avenues for 3 Iodobiphenyl 4 Carbonitrile

Development of Novel and More Efficient Synthetic Pathways

The synthesis of functionalized biphenyls has traditionally relied on well-established methods such as the Suzuki-Miyaura coupling reaction. While effective, these methods often face challenges related to catalyst cost, reaction conditions, and substrate scope. The future of synthesizing 3'-Iodobiphenyl-4-carbonitrile and its derivatives lies in the development of more efficient, atom-economical, and sustainable synthetic strategies.

Modern Approaches to Biphenyl (B1667301) Synthesis:

| Synthetic Method | Description | Potential Advantages for this compound Synthesis |

| Advanced Suzuki-Miyaura Coupling | Utilization of highly active palladium catalysts, phosphine (B1218219) ligands, and milder reaction conditions. acs.orgnih.gov | Increased yields, reduced catalyst loading, and broader functional group tolerance. |

| Direct C-H Arylation | Formation of the biphenyl bond through the direct activation of a C-H bond on one of the aromatic rings, avoiding the need for pre-functionalized starting materials. gctlc.orgtandfonline.com | Increased atom economy, reduced synthetic steps, and lower waste generation. |

| Flow Chemistry | Performing reactions in a continuous flow system rather than in traditional batch reactors. acs.orgresearchgate.net | Precise control over reaction parameters, enhanced safety, improved scalability, and potential for higher yields and purity. |

| Metal-Free Catalysis | Employing non-metallic catalysts to promote the cross-coupling reaction, addressing concerns about metal contamination in the final product. gctlc.org | Reduced cost, lower toxicity, and simplified purification processes. |

Future research will likely focus on combining these advanced methodologies. For instance, the integration of C-H activation strategies within a continuous flow system could provide a highly efficient and automated platform for the on-demand synthesis of this compound and a library of its derivatives.

Exploration of Undiscovered Material Science Applications

The cyanobiphenyl unit is a well-known mesogen, forming the core of many liquid crystalline materials used in display technologies. gctlc.orginovatus.es The unique properties of this compound, particularly the presence of the iodine atom, suggest a range of unexplored applications in material science.

Potential Material Science Applications:

| Application Area | Rationale |

| Advanced Liquid Crystals | The iodine atom can influence the molecule's polarizability, dielectric anisotropy, and refractive index, potentially leading to liquid crystals with enhanced electro-optical properties. bohrium.com |

| Organic Electronics | The biphenyl core provides a good scaffold for charge transport, and the iodine atom could be leveraged for further functionalization or to tune the electronic properties of organic semiconductors. asianpubs.orgaromsyn.com |

| High Refractive Index Polymers | The high atomic number of iodine contributes significantly to the refractive index of organic molecules. Incorporating this compound into polymer backbones could lead to materials for optical applications. |

| Dopants in Organic Materials | The specific electronic and steric properties imparted by the iodo and cyano groups could make this molecule a useful dopant for tuning the properties of other organic materials. |

| Anisotropic Nanomaterials | Biphenyl derivatives have been investigated for their ability to interact with and align nanoparticles, suggesting potential applications in the creation of advanced composite materials. rsc.org |

Future research in this area will involve the synthesis of polymers and co-polymers incorporating the this compound moiety and a thorough investigation of their physical and electronic properties.

Advanced Mechanistic Studies of its Unique Reactivity

A deep understanding of a molecule's reactivity is crucial for its effective utilization in synthesis and materials design. The interplay between the iodo, cyano, and biphenyl functionalities in this compound presents a rich landscape for mechanistic investigations.

The reactivity of iodinated aromatic compounds is well-documented, with the carbon-iodine bond being susceptible to a variety of transformations, including cross-coupling reactions and nucleophilic substitutions. cdnsciencepub.com The nitrile group can also participate in a range of chemical reactions. Advanced mechanistic studies will aim to unravel the intricate details of these transformations.

Key Areas for Mechanistic Investigation:

Competitive Reactivity: Investigating the conditions under which the iodo or cyano group preferentially reacts.

Influence of Torsional Angle: The dihedral angle between the two phenyl rings can significantly impact reactivity. acs.org

Reaction Intermediates: Identification and characterization of transient species in reactions involving this compound.

Advanced Techniques for Mechanistic Studies:

| Technique | Application |

| In-situ Spectroscopy (NMR, IR, Raman) | Real-time monitoring of reaction progress to identify intermediates and determine reaction kinetics. |

| Computational Chemistry (DFT) | Modeling reaction pathways, calculating transition state energies, and predicting reaction outcomes. tandfonline.comacs.org |

| Kinetic Isotope Effect Studies | Elucidating the rate-determining step of a reaction by isotopic labeling. |

By employing these advanced techniques, researchers can gain a comprehensive understanding of the factors that govern the reactivity of this compound, enabling the design of more selective and efficient chemical transformations.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. rsc.org These powerful computational tools can accelerate discovery and innovation in the context of this compound.

Applications of AI and ML:

| Application | Description |

| Retrosynthesis Planning | AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. gctlc.orgacs.org |

| Property Prediction | ML models can be trained to predict the physical, chemical, and material properties of new derivatives of this compound, guiding experimental efforts. acs.orgacsgcipr.orgsigmaaldrich.com |

| Reaction Optimization | AI can be used to design experiments and optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. acs.org |

| Discovery of New Materials | AI can screen virtual libraries of molecules based on this compound to identify candidates with desired properties for specific material science applications. mdpi.comucl.ac.uk |

The integration of AI and ML with automated synthesis platforms presents a particularly exciting future direction. This synergy could enable the rapid design, synthesis, and testing of new materials based on the this compound scaffold, significantly accelerating the pace of discovery. asianpubs.org

Sustainable and Eco-Friendly Approaches in Compound Synthesis and Application

The principles of green chemistry are increasingly guiding the development of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methods for its synthesis and application.

The Suzuki-Miyaura coupling, a key reaction for biphenyl synthesis, is an area where significant green chemistry advancements have been made. inovatus.escdnsciencepub.com These include the use of water as a solvent, the development of recyclable catalysts, and the use of energy-efficient reaction conditions. acs.orgmdpi.com

Strategies for Sustainable Synthesis:

| Green Chemistry Principle | Application to this compound Synthesis |

| Use of Renewable Solvents | Replacing traditional petroleum-based solvents with bio-derived alternatives. researchgate.netacsgcipr.org |

| Catalyst Recycling | Employing heterogeneous or fluorous-tagged catalysts that can be easily recovered and reused. acs.orgmdpi.com |

| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. tandfonline.comacs.org |

| Biocatalysis | Exploring the use of enzymes to catalyze the synthesis of the biphenyl core or its precursors under mild conditions. acs.org |

| Atom Economy | Favoring synthetic routes, such as C-H activation, that maximize the incorporation of starting material atoms into the final product. gctlc.org |

By embracing these green chemistry principles, the synthesis and application of this compound can be made more environmentally benign, aligning with the broader goals of sustainable chemical manufacturing.

Q & A

Q. What are the standard synthetic routes for 3'-Iodobiphenyl-4-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between iodinated aryl halides and boronic esters, followed by nitrile functionalization. Key parameters include catalyst choice (e.g., Pd-based systems), solvent polarity, and temperature. For example, describes analogous carbonitrile syntheses using multi-step protocols with controlled iodination and cyano-group introduction. Reaction optimization should prioritize inert atmospheres (argon/nitrogen) to prevent side reactions, as seen in safety protocols for similar compounds . Yield improvements (60–85%) are achievable via slow addition of reagents and precise stoichiometric ratios.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- NMR Spectroscopy : - and -NMR are critical for confirming aryl-iodine and nitrile group positions. For example, in analogous biphenyl systems (), coupling constants (e.g., = 8–10 Hz) and dihedral angles (e.g., C-I···C-CN torsion ≈ 175°) correlate with spatial arrangement .

- IR Spectroscopy : A sharp C≡N stretch near 2220–2240 cm confirms nitrile presence.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks ([M+H]) and isotopic patterns (e.g., iodine’s signature doublet).

Cross-validation with X-ray crystallography (where feasible) resolves ambiguities in substituent orientation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?